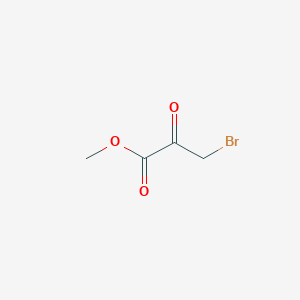![molecular formula C12H20N2O B1348346 4-[2-(二乙氨基)乙氧基]苯胺 CAS No. 38519-63-0](/img/structure/B1348346.png)
4-[2-(二乙氨基)乙氧基]苯胺
概述
描述
“4-[2-(Diethylamino)ethoxy]aniline” is a chemical compound with the molecular formula C12H20N2O . It has an average mass of 208.300 Da and a monoisotopic mass of 208.157562 Da . It contains an aniline backbone and a diethylaminoethoxy group.
Molecular Structure Analysis
The molecule contains a total of 35 bonds. There are 15 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), 1 tertiary amine (aliphatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis
The boiling point of “4-[2-(Diethylamino)ethoxy]aniline” is 170/7 Torr . Its InChI Code is 1S/C12H20N2O/c1-3-14(4-2)9-10-15-12-7-5-11(13)6-8-12/h5-8H,3-4,9-10,13H2,1-2H3 .科学研究应用
合成和抗菌活性: 一项研究描述了一类吡唑-4-基和 2H-色满基取代苯胺的合成,其中包括 4-[2-(二乙氨基)乙氧基]苯胺,对各种菌株和皮肤癣菌表现出显着的抗菌活性。这表明在开发新的抗菌剂方面具有潜在的应用 (Banoji 等人,2022 年)。
N-芳基化胺的催化合成: 另一项研究报告了一种用于合成 N-芳基化胺的催化体系,N-芳基化胺是制药和精细化工行业中的重要中间体。该体系使用芳香胺,如 4-[2-(二乙氨基)乙氧基]苯胺,显示出高转化率和收率 (Zheng 和 Wang,2019 年)。
新型有机化合物的合成: 对新型有机化合物(如 2-三氟甲基-2,3-二氢-1H-喹啉-4-酮)的合成研究包括使用 N-(1-乙氧基-2,2,2-三氟乙基)苯胺,4-[2-(二乙氨基)乙氧基]苯胺属于该组。这些化合物可能对新型有机材料或药物的开发感兴趣 (Gong 和 Kato,2004 年)。
超声波辅助合成喹啉衍生物: 苯胺衍生物(包括 4-[2-(二乙氨基)乙氧基]苯胺)已被用于喹啉衍生物的超声波辅助合成。这些化合物对革兰氏阳性和革兰氏阴性菌种表现出抗菌活性,表明它们在开发新的抗菌剂方面具有潜力 (Prasad 等人,2017 年)。
- 4-(吡啶-2-基)哌嗪-1-基)乙氧基)苯胺衍生物展示了它们作为选择性杀虫剂的潜力。这些衍生物通过离子液体支持的平行合成合成,并对某些害虫表现出生物活性 (Shen、Wang 和 Song,2013 年)。
聚合物中的电导率和自组装: 涉及聚苯胺衍生物(包括具有乙氧基取代基的衍生物)的研究集中于它们的电导率和自组装特性。由于其独特的导电和结构特性,这些材料在纳米技术和材料科学中具有潜在的应用 (Tiitu 等人,2004 年)。
Src 激酶活性的抑制剂: 一项关于优化 4-苯基氨基-3-喹啉腈以抑制 Src 激酶活性的研究使用了结构类似于 4-[2-(二乙氨基)乙氧基]苯胺的化合物。这些化合物显示出抑制 Src 依赖性细胞增殖的希望,这与癌症研究和治疗有关 (Boschelli 等人,2001 年)。
安全和危害
属性
IUPAC Name |
4-[2-(diethylamino)ethoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-3-14(4-2)9-10-15-12-7-5-11(13)6-8-12/h5-8H,3-4,9-10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJGGGIWERIGNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40329267 | |
| Record name | 4-[2-(DIETHYLAMINO)ETHOXY]ANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40329267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Diethylamino)ethoxy]aniline | |
CAS RN |
38519-63-0 | |
| Record name | 4-[2-(DIETHYLAMINO)ETHOXY]ANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40329267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

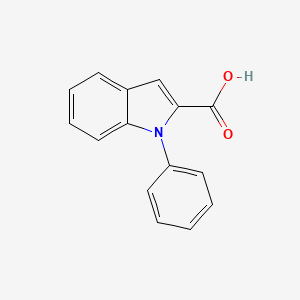
![3-((1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1348265.png)
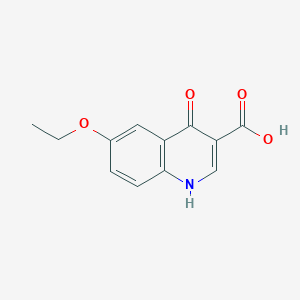
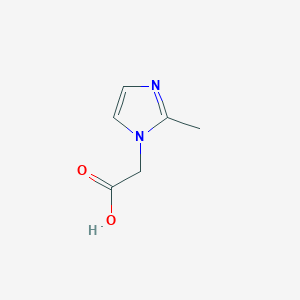
![(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B1348272.png)
![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid](/img/structure/B1348274.png)
![2,6-Bis(benzo[d]oxazol-2-yl)pyridine](/img/structure/B1348275.png)

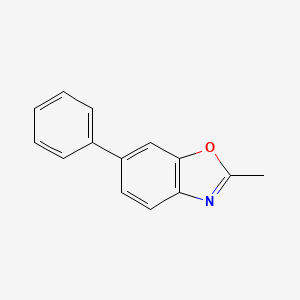
![7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1348284.png)
![6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1348288.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1348289.png)

